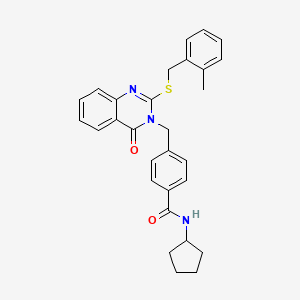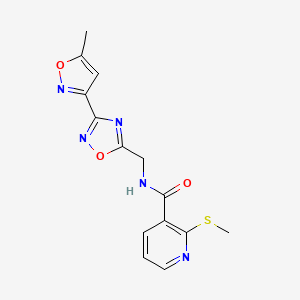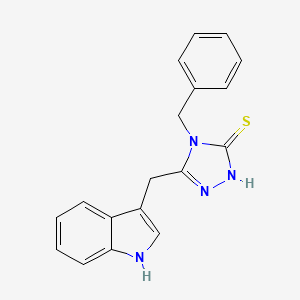
5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole is widely distributed in the natural environment and can be produced by a variety of bacteria . As an intercellular signal molecule, indole regulates various aspects of bacterial physiology, including spore formation, plasmid stability, resistance to drugs, biofilm formation, and virulence .
Molecular Structure Analysis
The molecular structure of indole consists of a fused six-membered and five-membered ring, specifically, a benzene ring and a pyrrole ring . This bicyclic structure is common to a wide variety of natural and synthetic compounds .Chemical Reactions Analysis
Indole and its derivatives are involved in a wide range of chemical reactions. For instance, indole can be converted to 3-acetylindole and then to 3-vinylindole in a sequence of reactions involving acetic acid and acetic anhydride .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. Factors such as the presence and position of substituents on the indole ring can significantly influence these properties .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives have been studied for their potential in treating cancer cells. They exhibit various biologically vital properties that can interfere with the proliferation of cancer cells. The structural complexity of indole derivatives allows them to interact with biological targets, potentially leading to the development of new anticancer drugs .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them candidates for the development of new antibiotics. Their ability to act against a broad spectrum of microbes can be harnessed to treat infections that are resistant to current treatments .
Anti-inflammatory Applications
Indole derivatives can also serve as anti-inflammatory agents. Their chemical structure allows them to modulate the body’s inflammatory response, which can be beneficial in treating diseases characterized by inflammation .
Antiviral Agents
Research has shown that indole derivatives can have antiviral activities. They have been tested against various RNA and DNA viruses, showing promise as potential treatments for viral infections .
Antidiabetic Potential
Some indole derivatives have been identified as competitive inhibitors against enzymes like α-glucosidase, which is a target for antidiabetic drugs. This opens up possibilities for their use in managing diabetes through the inhibition of carbohydrate-digesting enzymes .
Neuroprotective Effects
The neuroprotective effects of indole derivatives are another area of interest. These compounds may protect nerve cells from damage, which is crucial in the treatment of neurodegenerative diseases .
Antitubercular Activity
Indole derivatives have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This suggests their potential use in developing new antitubercular drugs .
Antimalarial Activity
The fight against malaria could benefit from the antimalarial properties of indole derivatives. Their ability to inhibit the growth of Plasmodium species, which cause malaria, makes them valuable in the search for new antimalarial medications .
Wirkmechanismus
Target of Action
The compound “5-(Indol-3-ylmethyl)-4-benzyl-1,2,4-triazole-3-thiol” belongs to the class of indole derivatives . Indole derivatives are known to interact with multiple receptors and exhibit a broad spectrum of biological activities . They are known to bind with high affinity to multiple receptors, which can be beneficial in developing new useful derivatives .
Mode of Action
Indole derivatives generally reduce oxidative stress, impede dna synthesis influencing target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines . They also have the potential to damage the membranes of certain bacterial cells .
Biochemical Pathways
Indole derivatives are synthesized after glycolysis from the glucosinolate structure . They can be modified by hydroxylation and subsequent methoxylation of the indole ring . The product of Arabidopsis IG core biosynthesis, indol-3-ylmethyl glucosinolate (I3M), can be modified by hydroxylation and subsequent methoxylation of the indole ring in position 1 (1-IG modification) or 4 (4-IG modification) .
Pharmacokinetics
Indole derivatives like indole-3-carbinol (i3c) and 3,3′-diindolylmethane (dim) are known to be rapidly absorbed, distributed, and eliminated from plasma and tissues . The highest concentrations of these compounds are detected in the liver .
Result of Action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been shown to be effective in destroying persister cells of E. coli, P. aeruginosa, and S. aureus by damaging their membranes .
Action Environment
The action of indole derivatives can be influenced by environmental factors. For instance, the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been reported .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-benzyl-3-(1H-indol-3-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c23-18-21-20-17(22(18)12-13-6-2-1-3-7-13)10-14-11-19-16-9-5-4-8-15(14)16/h1-9,11,19H,10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKIFTXJIQUPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

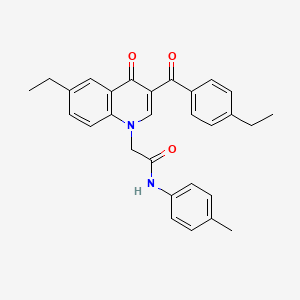
![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B2850521.png)
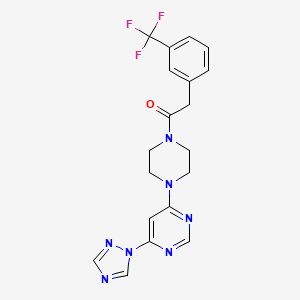

![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2850526.png)
![1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2850527.png)
![1-(3-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide](/img/structure/B2850529.png)
![1-methyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850532.png)
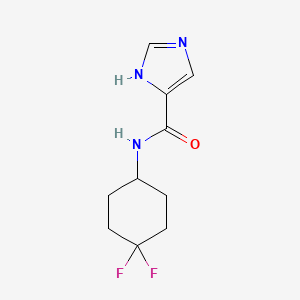
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2-bromophenyl)sulfonyl)pyrrolidine](/img/structure/B2850535.png)
![N-(2,5-dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850536.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2850539.png)
